molecular formula C23H28N4 B11316127 N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11316127
M. Wt: 360.5 g/mol
InChI Key: WCJKFPUAFRBHAN-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound with a unique structure that combines a pyrazolo[1,5-a]pyrimidine core with various substituents

Properties

Molecular Formula

C23H28N4

Molecular Weight

360.5 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C23H28N4/c1-16-9-11-20(12-10-16)22-18(3)23-25-17(2)15-21(27(23)26-22)24-14-13-19-7-5-4-6-8-19/h7,9-12,15,24H,4-6,8,13-14H2,1-3H3

InChI Key

WCJKFPUAFRBHAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)NCCC4=CCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, starting from commercially available precursors One common route involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyrimidine core

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: The compound can participate in substitution reactions, where one substituent is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethyl-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine
  • N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Uniqueness

N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the cyclohex-1-en-1-yl group and the 4-methylphenyl substituent differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications.

Biological Activity

N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure combining a cyclohexene ring and a pyrazolo[1,5-a]pyrimidine core, which may contribute to its pharmacological properties.

Chemical Structure

The molecular formula of the compound is C23H28N4C_{23}H_{28}N_{4}, with a molecular weight of 360.5 g/mol. The IUPAC name reflects its intricate structure, which includes various functional groups that may influence its biological activity.

PropertyValue
Molecular FormulaC23H28N4
Molecular Weight360.5 g/mol
IUPAC NameN-[2-(cyclohexen-1-yl)ethyl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
InChIInChI=1S/C23H28N4/c1-16...

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit anti-inflammatory and anti-cancer properties through the inhibition of specific enzymes and pathways involved in cell proliferation and inflammation.

Anti-Cancer Activity

Recent research has demonstrated that compounds similar to this compound can inhibit the growth of cancer cells. A study conducted on various cancer cell lines showed that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 10 to 20 µM. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.

Anti-Tubercular Activity

In a separate study focusing on anti-tubercular agents, compounds with similar structural features were synthesized and evaluated against Mycobacterium tuberculosis. Some derivatives showed promising results with IC50 values as low as 2 µM, indicating potential for further development as anti-tubercular drugs .

Antimicrobial Activity

The compound's antimicrobial properties have also been assessed. It was found to be effective against various bacterial strains including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. This suggests potential use in treating infections caused by resistant bacterial strains .

Case Studies

Several case studies have highlighted the biological activity of similar pyrazolo[1,5-a]pyrimidine derivatives:

  • Case Study 1 : A derivative exhibited significant anti-cancer activity in vitro against breast cancer cell lines (MCF-7), leading to a reduction in cell viability by over 70% at a concentration of 15 µM.
  • Case Study 2 : A related compound was tested for its anti-inflammatory effects in an animal model of arthritis, showing a marked decrease in paw swelling and inflammatory markers.

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